molecular formula C22H19N3O2S2 B2510949 N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 863512-04-3

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2510949
CAS No.: 863512-04-3
M. Wt: 421.53
InChI Key: UZMPCAOFIHVRHH-UHFFFAOYSA-N
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Description

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities . The compound's structure, which incorporates a pyridinyl-thiazole moiety linked to a biphenyl sulfonamide group, suggests significant potential as an investigational tool in oncological and cell signaling research. Compounds with analogous structural features, particularly the pyridin-3-ylethylamino group, have been identified as potent inhibitors of protein kinases such as serine/threonine-protein kinase Pim-1, which plays a pivotal role in cell survival, proliferation, and is implicated in tumorigenesis . Furthermore, structurally related N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been documented as inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle . These inhibitors can induce cell cycle arrest and demonstrate anti-proliferative efficacy in models of leukemia, positioning them as valuable candidates for probing cell cycle dynamics and developing novel anti-cancer strategies . The presence of the thiazole ring, a common feature in numerous FDA-approved drugs and clinical candidates, further underscores the research value of this compound for exploring new mechanisms in biochemical pathways and receptor interactions . This product is intended for research use only by qualified scientists.

Properties

IUPAC Name

4-phenyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c26-29(27,21-10-8-18(9-11-21)17-5-2-1-3-6-17)24-14-12-20-16-28-22(25-20)19-7-4-13-23-15-19/h1-11,13,15-16,24H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMPCAOFIHVRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminopyridine with α-haloketones under acidic conditions.

    Coupling with Biphenyl Sulfonamide: The thiazole derivative is then coupled with biphenyl sulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with various nucleophiles replacing the sulfonamide group.

Scientific Research Applications

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the thiazole and pyridine rings, which can form hydrogen bonds and π-π interactions with the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Features Notable Properties
Target Compound : N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide C22H20N3O2S2 (est.) ~434 (est.) Biphenyl sulfonamide, thiazole, pyridin-3-yl, ethyl linker High aromaticity; potential for ionic interactions via sulfonamide
N-(4-biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide [15] C22H17N5O2S 423.47 Biphenyl thiazole, pyridine-2-yl, glyciamide Amide group introduces polarity; unconfirmed bioactivity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide C23H18N2O3S2 434.5 Benzamide, methylsulfonyl, biphenyl thiazole Methylsulfonyl group increases electron-withdrawing effects
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide C18H17N3O4S2 403.48 Dihydrobenzo dioxine sulfonamide, thiazole, pyridin-3-yl Oxygen-rich dihydrobenzo dioxine enhances solubility

Biological Activity

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C16H19N3OSC_{16}H_{19}N_{3}OS, with a molecular weight of approximately 301.4 g/mol. The structural components include:

  • Pyridin-3-yl : A nitrogen-containing ring that may enhance interaction with biological targets.
  • Thiazol-4-yl : Another heterocyclic ring that can participate in various biochemical interactions.
  • Biphenyl sulfonamide : Known for its role in drug design due to its ability to modify pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including the compound . Research indicates that related compounds exhibit bactericidal effects against Mycobacterium tuberculosis (Mtb), suggesting a promising avenue for tuberculosis treatment. The structure-activity relationship (SAR) studies have shown that modifications in the sulfonamide group significantly influence antibacterial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) below 0.5 μM against resistant strains of Mtb .

The proposed mechanism of action for this class of compounds involves interference with cell wall biosynthesis pathways. Notably, no cross-resistance was observed with known cell wall targets like MmpL3 and DprE1, indicating a potentially novel mode of action . This characteristic is crucial for developing effective treatments against drug-resistant bacterial strains.

Cytotoxicity Studies

Cytotoxicity assessments are vital for evaluating the safety profile of new compounds. In vitro studies have demonstrated that this compound exhibits low cytotoxicity against human liver cell lines (HepG2), suggesting a favorable therapeutic index .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialBactericidal against Mtb
CytotoxicityLow toxicity (HepG2 cells)
Inhibitory ConcentrationMIC < 0.5 μM

Table 2: Structure-Activity Relationship Insights

Compound ModificationMIC (μM)Activity Description
Sulfonamide group present<0.5High antibacterial activity
Methylation of NH group>50Significant loss of activity
Replacement with carboxylic acid>50Reduced binding affinity

Case Study 1: Antitubercular Activity

In a screening campaign aimed at identifying new antitubercular agents, this compound was evaluated alongside other sulfonamide derivatives. The compound demonstrated moderate activity against various strains of Mtb, particularly under conditions simulating the intraphagosomal environment of macrophages . This study emphasizes the importance of environmental stressors in evaluating the efficacy of antimicrobial agents.

Case Study 2: Drug Development Potential

A systematic exploration of SAR around this compound has been initiated to enhance its potency and selectivity against target pathogens. Early results indicate that specific modifications to the thiazole and biphenyl moieties can lead to improved biological activity, paving the way for further development as a novel drug candidate .

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